Structural Uniqueness: 4-Ethoxyphenyl vs. Thiophenyl and Thioether Analogs
The target compound incorporates a 4-ethoxyphenyl ethanone substituent, which confers a distinct hydrogen-bond acceptor profile and electronic distribution compared to the thiophen-2-yl analog (CAS 1448037-38-4) [1]. The ethoxy oxygen provides an additional H-bond acceptor site and increases topological polar surface area (TPSA) relative to thiophene, potentially altering passive permeability and off-target binding profiles [2]. This structural divergence is critical because even single-atom changes in the ethanone tail have been shown to shift TRPV3 IC50 values by over 10-fold in closely related pyrrolidine series [3]. However, no direct head-to-head quantitative comparison data for the target compound itself is publicly available.
| Evidence Dimension | Structural identity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Ethoxy oxygen present; calculated H-bond acceptor count = 3; Exact Mass = 374.1397 Da |
| Comparator Or Baseline | 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1448037-38-4) - thiophene sulfur; H-bond acceptor count = 2 |
| Quantified Difference | Difference of 1 H-bond acceptor; ΔExact Mass ≈ 16 Da (O vs S substitution pattern) |
| Conditions | Molecular formula comparison (C20H23ClN2O3 vs C18H19ClN2O2S); computed physicochemical properties |
Why This Matters
This structural difference changes the hydrogen-bonding landscape and predicted ADME profile, meaning procurement of the thiophene analog instead would yield a chemically distinct entity with likely divergent biological activity.
- [1] PubChem. Compound summary for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1448037-38-4). Accessed 2026-04-29. View Source
- [2] ChemSpider/PubChem. Computed molecular properties for C20H23ClN2O3 and C18H19ClN2O2S. Accessed 2026-04-29. View Source
- [3] US Patent US12435061. SAR Table showing IC50 shifts for TRPV3 inhibition upon ethanone substituent variation in chloropyridinyloxy-piperidine series. Accessed 2026-04-29. View Source
